The synthesis of ivermectin B1a-d2 involves several methods that focus on the extraction and purification of its components from natural sources or through chemical modifications. One notable method includes the fermentation of Streptomyces avermitilis, followed by extraction and chromatographic purification.
In laboratory settings, synthesis can also be achieved through chemical reactions that modify the avermectin structure. For instance, the regiospecific hydrogenation of avermectin at the 22,23-double bond yields the desired 22,23-dihydro derivative, which is then separated into its B1a and B1b forms through various chromatographic techniques .
Ivermectin B1a-d2 has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula for ivermectin B1a is , while for B1b it is . The structural differences between these two components lie primarily in their alkyl side chains at carbon 25 .
The crystal structures of these compounds have been studied using X-ray crystallography, revealing insights into their three-dimensional arrangements. These studies have shown that ivermectin can form different pseudopolymorphic crystalline forms depending on the solvent used during crystallization .
Ivermectin undergoes various chemical reactions that are significant for its metabolic pathways and efficacy. In human metabolism, ivermectin is primarily processed by cytochrome P450 enzymes, leading to the formation of multiple metabolites. Research has identified thirteen different metabolites resulting from these enzymatic reactions, with some being more dominant than others .
The reactions involving ivermectin include hydroxylation at various positions on the molecule, which alters its pharmacokinetic properties and biological activity. For example, specific metabolites have been linked to enhanced or diminished antiparasitic effects.
The mechanism of action of ivermectin involves binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites. This binding leads to an increase in permeability to chloride ions, resulting in paralysis and death of the parasite. Additionally, ivermectin affects other ion channels such as gamma-aminobutyric acid receptors, contributing to its neurotoxic effects on parasites while being relatively safe for mammals due to differences in receptor subtypes .
Ivermectin B1a-d2 exhibits distinct physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products for effective delivery .
Ivermectin B1a-d2 has significant scientific applications primarily in medicine:
Ivermectin B1a-d2 is a deuterated isotopologue of the macrocyclic lactone ivermectin B1a (22,23-dihydroavermectin B1a). Its molecular formula is C₄₈H₇₂D₂O₁₄, with a molecular weight of 877.11 g/mol (compared to 875.10 g/mol for the non-deuterated form) [5] [7] [9]. Deuterium atoms are specifically incorporated at the C3 and C4 positions of the macrocyclic lactone ring, replacing two hydrogen atoms without altering the stereochemistry or electronic properties of the parent molecule [9]. This targeted labeling is confirmed by:
Table 1: Isotopic Comparison of Ivermectin Variants
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Position |
---|---|---|---|
Ivermectin B1a | C₄₈H₇₄O₁₄ | 875.10 | None |
Ivermectin B1a-d2 | C₄₈H₇₂D₂O₁₄ | 877.11 | C3, C4 |
Ivermectin B1b (minor component) | C₄₇H₇₂O₁₄ | 861.05 | None |
Deuterated avermectins are synthesized via two primary strategies:
Ivermectin B1a + D₂ (Pd/C catalyst) → Ivermectin B1a-d2
Yield: >85% with optimized catalyst loading (5-10% Pd/C) and solvent systems (e.g., deuterated ethanol) [6].
Critical challenges in synthesis include isotope scrambling during glycosidic bond formation and epimerization risks at C2/C3 under acidic conditions [4] [9]. Purification relies on preparative HPLC with C18 columns and deuterium-depleted mobile phases to preserve isotopic integrity [5].
Ivermectin B1a-d2 shares core properties with its non-deuterated counterpart but exhibits distinct stability characteristics:
Table 2: Stability Assessment Under Stressed Conditions
Stress Condition | Exposure Duration | Degradation Products Observed | Remaining Purity (%) |
---|---|---|---|
UV Light (254 nm) | 24 hours | 8a-oxo-ivermectin, Z-isomer | <50% |
Acidic pH (1.0 HCl) | 1 hour | Monosaccharide derivatives | 65% |
Alkaline pH (10 NaOH) | 1 hour | Oleandrose cleavage products | 58% |
Oxidation (0.1% H₂O₂) | 24 hours | Sulfoxide, 3″-keto derivative | 85% |
Data adapted from analytical studies [2] [6].
The deuterium labeling does not alter chromatographic behavior significantly. In LC-MS systems using C18 columns (e.g., Agilent Poroshell 120 EC-C18), B1a-d2 co-elutes with B1a but is distinguishable by its unique mass fragmentation pattern, including m/z 569.3 [M+H-C₆H₁₂O₅-D]⁺ and m/z 331.2 [C₂₀H₂₇D₂O₄]⁺ [2] [5]. No isotope effects are observed in extraction recovery (96–101% in whole blood) or matrix effects during bioanalysis [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: